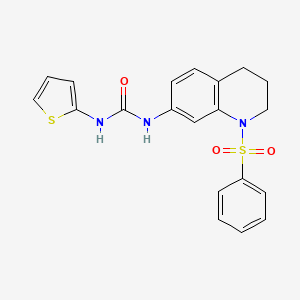

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Description

This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a phenylsulfonyl group and at the 7-position with a urea linker terminating in a thiophen-2-yl moiety.

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPLZYUHFUVCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene. The phenylsulfonyl group is then introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine. Finally, the thiophene moiety is attached through a urea formation reaction, typically involving thiophene-2-amine and an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

Materials Science: The compound’s structural elements may contribute to the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group and the tetrahydroquinoline ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations

Core Scaffolds: The tetrahydroquinoline core in the target compound differs from quinoxaline () and tetrahydrobenzo[b]thiophene (). Quinoxaline’s planar structure may favor intercalation, while tetrahydroquinoline’s rigidity could limit conformational flexibility . Phenylsulfonyl groups are common in the target compound and analogs, suggesting shared strategies for enhancing electron-deficient character and metabolic stability.

Substituent Effects: The thiophen-2-yl group in the target compound contrasts with difluoromethyl () and cyano () substituents. Thiophene’s aromaticity may improve membrane permeability compared to polar groups like cyano.

Synthetic Efficiency: The 93% yield for the quinoxaline-based urea () suggests optimized conditions compared to Friedel-Crafts alkylation (), which requires anhydrous AlCl₃ and prolonged reaction times .

Pharmacological Considerations

While the provided evidence lacks direct bioactivity data for the target compound, patent examples () highlight tetrahydroquinoline derivatives with benzothiazole amino groups exhibiting pharmacological activity (e.g., kinase inhibition). The absence of comparative data (e.g., IC₅₀ values, binding affinities) for the target compound underscores the need for further studies .

Biological Activity

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a tetrahydroquinoline backbone, a phenylsulfonyl group, and a thiophenyl urea moiety. The unique combination of these structural elements suggests diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O₂S₂

- Molecular Weight : 366.47 g/mol

The structure of the compound includes:

- A tetrahydroquinoline core which is known for its bioactive properties.

- A phenylsulfonyl group that enhances solubility and may facilitate interactions with biological targets.

- A thiophen-2-yl urea substituent which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Preliminary data suggest:

- Total Antioxidant Capacity (TAC) : It exhibits a notable ability to scavenge free radicals, which could provide protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The phenylsulfonyl group may play a crucial role in modulating inflammatory responses:

- Mechanism : It is hypothesized that the compound interacts with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to involve:

- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in inflammation and infection processes.

- Receptor Modulation : The tetrahydroquinoline structure could modulate receptor activity related to pain and inflammation.

Comparative Analysis with Related Compounds

To better understand its biological activity, comparisons can be drawn with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazole | Contains oxadiazole ring | Antimicrobial; GPR119 agonist | Enhanced activity through additional functional groups |

| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties | Less complex than tetrahydroquinoline derivatives |

| 2-Aminobenzothiazole | Benzothiazole core | Anticancer activity | Different core structure but similar pharmacophore |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives showed IC50 values comparable to standard antibiotics against resistant strains of bacteria.

- Antioxidant Evaluation : In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models.

- Anti-inflammatory Testing : In vivo studies indicated reduced inflammation in models of arthritis when treated with this compound.

Q & A

Basic: What are the common synthetic routes for preparing 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling a sulfonylated tetrahydroquinoline intermediate with a thiophenyl urea moiety. A key step is the use of carbodiimide-based coupling agents or triphosgene to form the urea linkage. For example, sodium acetate in ethanol at 80°C has been employed to facilitate nucleophilic substitution or condensation reactions, yielding up to 93% in optimized conditions . Solvent polarity (e.g., THF vs. ethanol) and catalyst loading (e.g., PTSA in solid-state synthesis) significantly impact regioselectivity and yield .

Advanced: How can solid-state synthesis methodologies, such as those employing p-toluenesulfonic acid (PTSA), be optimized for this compound to enhance regioselectivity?

Solid-state synthesis using PTSA as a Brønsted acid catalyst can improve regioselectivity by minimizing solvent interference. Optimization involves:

- Molar ratio control : A 1:1.2 stoichiometry of the quinoline precursor to thiophenyl isocyanate reduces side reactions.

- Temperature modulation : Room-temperature reactions reduce thermal degradation of the sulfonyl group.

- Mechanochemical grinding : Ball-milling enhances molecular contact, increasing reaction efficiency .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this urea derivative?

- NMR spectroscopy : and NMR confirm the presence of the sulfonyl group (δ ~3.1–3.5 ppm for CH adjacent to SO) and thiophene protons (δ ~6.8–7.2 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 421.5 for [M+H]) and fragmentation patterns .

- FT-IR : Urea carbonyl stretching (~1640–1680 cm) and sulfonyl S=O vibrations (~1150–1300 cm^{-1) are diagnostic .

Advanced: How do computational methods aid in predicting the biological targets of this compound?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions with kinase domains (e.g., KIT/Aurora kinases). Key steps include:

- Protein preparation : Retrieve crystal structures from the PDB (e.g., 4XXB for Aurora kinases).

- Ligand parameterization : Assign partial charges using AM1-BCC.

- Binding affinity analysis : Prioritize targets based on docking scores (ΔG < −8 kcal/mol suggests strong binding) .

Advanced: What strategies resolve contradictions in reported synthetic yields, such as solvent choice or catalyst loading?

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions, while ethanol balances reactivity and safety .

- Catalyst optimization : PTSA (10 mol%) in solid-state synthesis vs. triethylamine (2 eq) in THF for solution-phase reactions .

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent, catalyst) identifies optimal conditions .

Basic: How is the purity of this compound assessed post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%).

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 65.55%, H: 5.50%, N: 9.97%) .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) confirm absence of byproducts.

Advanced: What are the challenges in characterizing the sulfonyl and thiophene moieties using NMR spectroscopy?

- Signal overlap : The tetrahydroquinoline’s CH groups (δ 1.5–2.5 ppm) may obscure sulfonyl-adjacent protons. Use DEPT-135 to distinguish CH/CH signals.

- Thiophene ring current effects : Anisotropic shielding shifts aromatic protons to δ 6.8–7.2 ppm. - COSY resolves coupling patterns .

- Deuterated solvent selection : DMSO-d enhances sulfonyl group solubility but may broaden signals; CDCl is preferred for sharper peaks .

Advanced: How can in vitro assays evaluate the kinase inhibitory potential of this compound?

- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption by recombinant kinases (e.g., KIT, Aurora A). IC values are determined via dose-response curves (0.1–100 μM).

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) assess viability reduction at 24–72 hours .

- Selectivity profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.